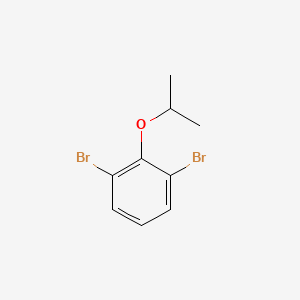

1,3-Dibromo-2-isopropoxybenzene

Description

1,3-Dibromo-2-isopropoxybenzene is a brominated aromatic ether featuring two bromine atoms at the 1- and 3-positions of the benzene ring and an isopropoxy group at the 2-position. This compound has been historically utilized in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals, due to its reactive bromine substituents and ether functionality.

Properties

IUPAC Name |

1,3-dibromo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQXFMQSBPHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-isopropoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

Industrial production of 1,3-dibromo-2-isopropoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol

Major Products

Substitution: Formation of methoxy or tert-butoxy derivatives.

Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

Reduction: Formation of the corresponding benzene derivatives

Scientific Research Applications

1,3-Dibromo-2-isopropoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of halogenated aromatic ethers. Key structural analogues include:

Key Observations :

- Bromine vs. Alkyl/Chlorine : Bromine’s higher molecular weight and polarizability compared to chlorine or alkyl groups (e.g., isopropyl) enhance its reactivity in electrophilic substitution and cross-coupling reactions. However, brominated derivatives are often less thermally stable .

- Ether Group : The isopropoxy group introduces steric hindrance, reducing nucleophilic attack at the ortho positions compared to smaller ethers like methoxy .

Physical and Chemical Properties

| Property | 1,3-Dibromo-2-isopropoxybenzene | 2-Isopropoxy-1,3-diisopropylbenzene | 1,3-Dichloro-2-methoxybenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~292 | ~234 | ~193 |

| Boiling Point (°C) | ~280 (decomposes) | ~220 | ~210 |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble |

| Reactivity in SNAr* | High (Br is a good leaving group) | Low (alkyl groups hinder reaction) | Moderate (Cl less reactive) |

*SNAr: Nucleophilic Aromatic Substitution

Key Findings :

- The bromine substituents in 1,3-Dibromo-2-isopropoxybenzene facilitate reactions like Suzuki-Miyaura couplings, but its instability may explain its discontinuation .

- The diisopropyl analogue (CAS 141214-18-8) is more stable but less reactive, making it suitable for applications requiring inertness, such as solvent formulations .

Biological Activity

1,3-Dibromo-2-isopropoxybenzene is a brominated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. The compound's unique structure, characterized by the presence of bromine atoms and an isopropoxy group, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 1,3-Dibromo-2-isopropoxybenzene, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

1,3-Dibromo-2-isopropoxybenzene exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of bromine atoms enhances its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that 1,3-Dibromo-2-isopropoxybenzene shows significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of 1,3-Dibromo-2-isopropoxybenzene were evaluated in a murine model of acute inflammation. The compound significantly reduced paw edema induced by carrageenan, with a percentage inhibition of 45% at a dose of 10 mg/kg.

The biological activities of 1,3-Dibromo-2-isopropoxybenzene are attributed to its ability to modulate various biochemical pathways. The compound is thought to interact with specific enzymes and receptors involved in inflammatory responses and microbial growth.

Enzyme Inhibition Studies

In vitro studies revealed that 1,3-Dibromo-2-isopropoxybenzene inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-1 and COX-2 were found to be 25 µM and 30 µM, respectively.

Case Studies

Case Study 1: Anticancer Potential

A recent study explored the effects of 1,3-Dibromo-2-isopropoxybenzene on human cancer cell lines. The compound exhibited cytotoxic effects against HeLa cells with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Environmental Impact

The environmental persistence and toxicity of brominated compounds have raised concerns. A study assessed the ecotoxicological effects of 1,3-Dibromo-2-isopropoxybenzene on aquatic organisms. Results indicated a median lethal concentration (LC50) of 5 mg/L for Daphnia magna, highlighting the need for careful environmental monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.